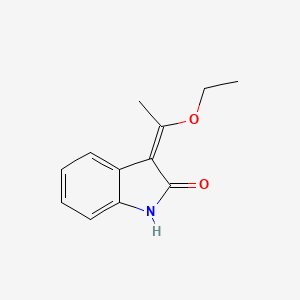
3-(1-ethoxyethylidene)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-ethoxyethylidene)-1,3-dihydro-2H-indol-2-one, also known as oxindole, is a heterocyclic organic compound. It has a broad range of applications in the field of organic chemistry, pharmaceuticals, and agrochemicals. The compound is known for its unique chemical structure, which makes it an important building block for various organic molecules.
Mécanisme D'action
The mechanism of action of 3-(1-ethoxyethylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors in the body. For example, this compound derivatives have been shown to inhibit cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are involved in inflammation. Oxindole derivatives have also been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, which is a target for anticancer drugs.
Biochemical and physiological effects:
Oxindole has been shown to have various biochemical and physiological effects on the body. For example, this compound derivatives have been shown to reduce inflammation, pain, and fever, by inhibiting the production of prostaglandins. Oxindole derivatives have also been shown to induce apoptosis, a process of programmed cell death, which is a target for anticancer drugs. Oxindole derivatives have also been shown to have antiviral activity, by inhibiting the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
Oxindole has several advantages for lab experiments. It is readily available, inexpensive, and has a broad range of applications. However, it has some limitations, such as low solubility in water, which can affect its bioavailability and pharmacokinetics. It also has some toxicity concerns, which can limit its use in vivo.
Orientations Futures
There are several future directions for the study of 3-(1-ethoxyethylidene)-1,3-dihydro-2H-indol-2-one. One direction is to develop new this compound derivatives with improved biological activities and pharmacokinetic properties. Another direction is to explore the mechanism of action of this compound and its derivatives, to better understand their biochemical and physiological effects. Additionally, the use of this compound derivatives as agrochemicals for the treatment of plant diseases is an area of interest.
Méthodes De Synthèse
The synthesis of 3-(1-ethoxyethylidene)-1,3-dihydro-2H-indol-2-one involves the condensation of aniline with isatin. The reaction takes place in the presence of a suitable catalyst and solvent. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The purity of the product can be improved by using different purification techniques, such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
Oxindole has been extensively studied for its biological activities, such as anti-inflammatory, antimicrobial, anticancer, and antiviral activities. It has been used as a lead compound for the development of various drugs, such as indomethacin, a nonsteroidal anti-inflammatory drug, and idarubicin, an anticancer drug. Oxindole derivatives have also been used as agrochemicals for the treatment of plant diseases.
Propriétés
IUPAC Name |
(3Z)-3-(1-ethoxyethylidene)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-8(2)11-9-6-4-5-7-10(9)13-12(11)14/h4-7H,3H2,1-2H3,(H,13,14)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZGHTSNYWYREJ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C1C2=CC=CC=C2NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\1/C2=CC=CC=C2NC1=O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

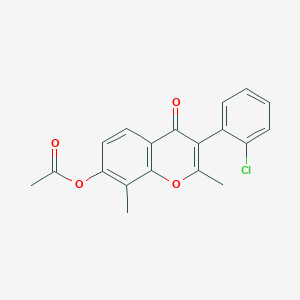
![N-benzyl-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5862528.png)
![N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5862532.png)
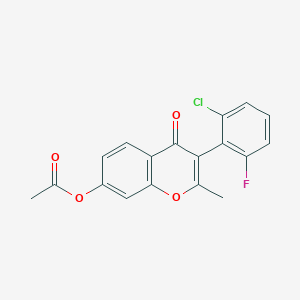
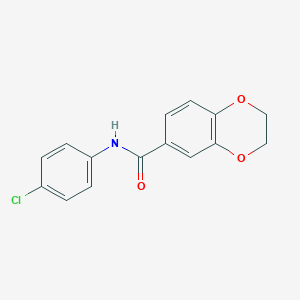
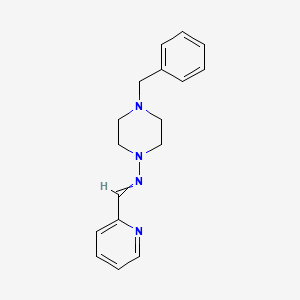
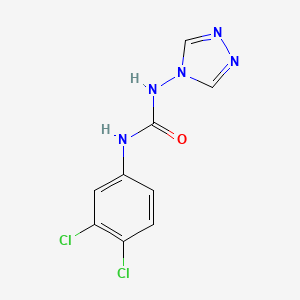
![N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B5862570.png)
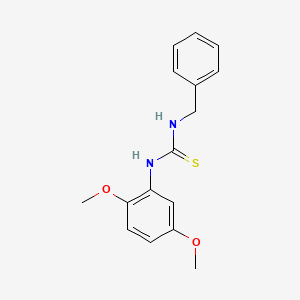
![2,7-dimethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5862592.png)
![5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5862593.png)
![N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5862606.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5862608.png)
![N'-(3-cyclohexen-1-ylmethylene)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5862613.png)